molecular formula C15H25N3O4S3 B561866 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid CAS No. 104582-29-8

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

Cat. No.: B561866
CAS No.: 104582-29-8
M. Wt: 407.6 g/mol
InChI Key: LUKYYZVIDAWYMZ-MJVIPROJSA-N
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Description

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the biotinylation of targets through either a chemical or enzymatic acylation reaction .

Preparation Methods

The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves several steps:

Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) and substitution reagents for acylation reactions .

Scientific Research Applications

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar compounds include other biotinylated crosslinkers such as:

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, which allows for reversible biotinylation, making it highly versatile for various applications .

Properties

IUPAC Name

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYYZVIDAWYMZ-MJVIPROJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654519
Record name 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104582-29-8
Record name 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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